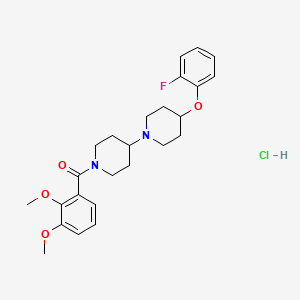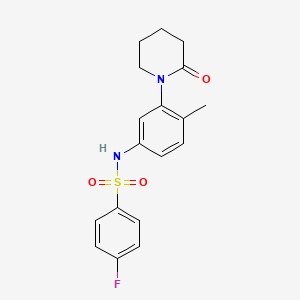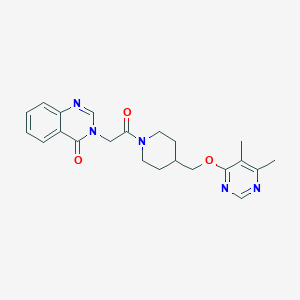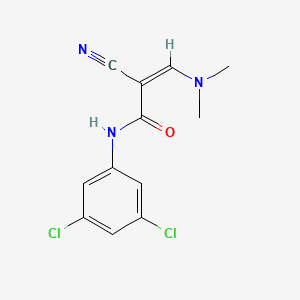![molecular formula C26H23F3N2O2S B2495868 2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 851412-62-9](/img/structure/B2495868.png)
2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The scientific interest in compounds like "2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide" stems from their potential applications in medicinal chemistry and material science. Such compounds are often explored for their pharmacological properties and chemical reactivity, contributing to the development of new drugs and materials.
Synthesis Analysis
The synthesis of similar sulfanyl acetamide derivatives involves multiple steps, including esterification, hydrazide formation, ring closure, and substitution reactions. For example, Siddiqui et al. (2014) detailed a systematic approach for synthesizing N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, which could be adapted for the target compound (Siddiqui et al., 2014).
Molecular Structure Analysis
Crystallographic and spectroscopic methods are crucial for elucidating the molecular structure. Subasri et al. (2016) described the crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, providing a basis for understanding the spatial arrangement and interactions within similar molecules (Subasri et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of sulfanyl acetamides involves interactions with various reagents, leading to a range of potential reactions. The work by Wujec et al. (2011) on antiviral and virucidal activities of novel 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives highlights the chemical versatility and potential biological relevance of these compounds (Wujec et al., 2011).
Physical Properties Analysis
The physical properties, including melting points, solubility, and stability, are key for understanding the behavior of these compounds under various conditions. Although specific data on the target compound was not found, similar studies on related compounds provide valuable insights.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards different classes of reagents, define the compound's utility in various applications. For instance, the synthesis and characterization of related acetamide derivatives by Rehman et al. (2013) provide a framework for predicting the chemical properties of the target compound (Rehman et al., 2013).
Scientific Research Applications
Potential Pesticides
Compounds with structural similarities, particularly N-derivatives of chloro-dimethylphenoxyacetamide, have been characterized for their potential as pesticides. These compounds were studied using X-ray powder diffraction to understand their crystal structures, which is essential for determining their physical stability and reactivity, potentially leading to the development of new pesticides (Olszewska, Tarasiuk, & Pikus, 2011).
Structural Analysis for Drug Design
The crystal structure analysis of N-(4-(3-cyclohexyl-5-methyl-2,4-dioxoimidazolidin-1-ylsulfonyl)phenyl)acetamide provides insights into the design of sulfonamide-based drugs, crucial for developing antibacterial agents. This research highlights the importance of structural analysis in understanding the interaction between drug molecules and their target, guiding the design of more effective drugs (Cai, Xie, Yan, Zhao, & Li, 2009).
Agricultural Applications
Mefluidide, a compound similar in function to the query compound, demonstrates the capability to protect chilling-sensitive plants from temperature stress. This research application indicates the potential for developing agrochemicals that can enhance crop resilience to environmental stressors (Tseng & Li, 1984).
Molecular Docking and Drug Design
The synthesis and analysis of indole acetamide derivatives for their anti-inflammatory properties using molecular docking highlight the role of computational methods in drug design. Such research illustrates how chemical compounds can be optimized for biological activity through structural modifications (Al-Ostoot et al., 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F3N2O2S/c1-17-7-8-18(2)19(13-17)14-31-15-24(22-5-3-4-6-23(22)31)34-16-25(32)30-20-9-11-21(12-10-20)33-26(27,28)29/h3-13,15H,14,16H2,1-2H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTZKJSOPYKGGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Ethoxyphenyl)-3-[(4-fluorophenyl)methylsulfanyl]pyrazin-2-one](/img/structure/B2495789.png)

![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride](/img/no-structure.png)
![1-(Hydroxymethyl)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carboxylic acid](/img/structure/B2495793.png)

![1-[4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2495798.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2495799.png)
![2-[2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2495802.png)


![5-[1-(5-chloro-2-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2495806.png)